molecular formula C8H14N2O B1459345 (1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane CAS No. 1268520-07-5

(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane

Cat. No. B1459345
CAS RN: 1268520-07-5
M. Wt: 154.21 g/mol
InChI Key: NSZFCGYEVWVLOI-HTQZYQBOSA-N
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Description

“(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane” is a chemical compound with a unique structure . It’s a colorless liquid with an odor of gasoline . It has a molecular weight of 113.16 .


Synthesis Analysis

The synthesis of such compounds often involves complex processes. For instance, the development of an efficient diastereoselective synthesis of the oxabicyclo ring system bearing two oxygenated quaternary chiral centers represents a significant challenge . This motif can be found in a wide range of natural products with significant biological activities .


Molecular Structure Analysis

The molecular structure of “(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane” is characterized by a bicyclic structure with an eight-membered ring . It contains a total of 35 bonds, including 13 non-H bonds, 3 rotatable bonds, 1 four-membered ring, 1 six-membered ring, and 1 eight-membered ring .


Chemical Reactions Analysis

The chemical reactions involving “(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane” can be complex and are often subject to ongoing research . For instance, transfer learning has been introduced to retrosynthetic analysis to improve prediction accuracy, especially in small dataset-based reaction prediction and retrosynthetic analysis .


Physical And Chemical Properties Analysis

“(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius . It’s less dense than water and insoluble in water .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold , which is closely related to the compound , is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the stereoselective construction of this scaffold highly significant. Research efforts are directed towards creating this structure due to its relevance in the synthesis of natural products that can lead to pharmaceutical applications.

Natural Product Synthesis

The bicyclo[3.2.1]octane core is a common motif in many biologically active natural products, especially in certain terpenes . The synthesis of these natural products often requires complex reactions where this compound can serve as a key intermediate, enabling the construction of these intricate molecular architectures.

Safety and Hazards

This compound is associated with several hazard statements, including H227, H302, H315, H318, and H335 . Precautionary measures include avoiding exposure to heat/sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[(1S,6R)-3,8-diazabicyclo[4.2.0]octan-8-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(11)10-5-7-2-3-9-4-8(7)10/h7-9H,2-5H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZFCGYEVWVLOI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]2[C@H]1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane

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